molecular formula C7H4FNO3S B1672226 Isocyanic acid, m-(fluorosulfonyl)phenyl ester CAS No. 402-36-8

Isocyanic acid, m-(fluorosulfonyl)phenyl ester

Cat. No. B1672226
CAS RN: 402-36-8
M. Wt: 201.18 g/mol
InChI Key: MXNBVYUXLFKJKX-UHFFFAOYSA-N
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Description

Isocyanic acid, m-(fluorosulfonyl)phenyl ester is a bioactive chemical . It is used for research purposes and is not intended for human or veterinary use .


Molecular Structure Analysis

The molecular weight of Isocyanic acid, m-(fluorosulfonyl)phenyl ester is 201.175 . Its chemical formula is C7H4FNO3S . The InChi Key is MXNBVYUXLFKJKX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The exact mass of Isocyanic acid, m-(fluorosulfonyl)phenyl ester is 200.99 . The elemental analysis shows that it contains C, 41.79; H, 2.00; F, 9.44; N, 6.96; O, 23.86; S, 15.94 .

Scientific Research Applications

Radical Fluoroalkylation of Isocyanides

Researchers have developed an atom-economical method for radical (phenylsulfonyl)difluoromethylation of isocyanides under transition-metal-free conditions. This approach generates a PhSO2CF2 radical through the oxidation of PhSO2CF2- after the deprotonation of PhSO2CF2H. The process exhibits excellent functional-group tolerance, and the resulting products can be further modified, demonstrating the versatility of using fluorosulfonyl compounds in creating CF2-containing compounds (Pan Xiao et al., 2016).

Isocyanide-Based Pseudo Five-Component Reaction

A novel class of malonamide pseudopeptidic compounds (MPPCS) was prepared via an isocyanide-based pseudo five-component reaction. This synthesis involves amino acid esters, such as phenylalanine ethyl ester and glycine ethyl ester, highlighting the utility of isocyanides in complex organic syntheses. The MPPCS derived from these reactions showed stable gelation properties in specific solvent mixtures, indicating potential applications in materials science and drug delivery systems (Tahmineh Kenarkoohi & Abbas Rahmati, 2019).

Liquid Electrolyte for Lithium-ion Batteries

In the development of liquid electrolytes for lithium-ion batteries, researchers synthesized a precursor of fluorosulfonyl isocyanate and prepared fluorosulfonyl carbamic acid ester lithium salt electrolytes containing siloxane. These synthesized electrolytes exhibited high ionic conductivity and thermal resistance, indicating their potential as high-performance liquid electrolytes in energy storage applications (Jaeseong Ha et al., 2016).

Polymerization and Helix-Sense-Selective Processes

The polymerization of phenyl isocyanide in the presence of chiral lactide using an achiral palladium initiator was found to proceed in a helix-sense-selective manner. This process leads to the production of optically active helical polymers, showcasing the potential of isocyanides in creating advanced polymeric materials with specific chiral properties (Jia-Li Chen et al., 2015).

Self-Healing Anti-Corrosion Coating

Dual-component microencapsulated hydrophobic amine and microencapsulated isocyanate were used to fabricate self-healing anti-corrosion coatings. This innovative approach employs novel hydrophobic polyaspartic acid ester and isophorone diisocyanate, encapsulated with melamine-formaldehyde, to achieve coatings that exhibit excellent self-repairing performance, highlighting the application of isocyanides in protective coatings (Maolian Guo et al., 2018).

properties

IUPAC Name

3-isocyanatobenzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO3S/c8-13(11,12)7-3-1-2-6(4-7)9-5-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNBVYUXLFKJKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50193193
Record name Isocyanic acid, m-(fluorosulfonyl)phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50193193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ISOCYANIC ACID, m-(FLUOROSULFONYL)PHENYL ESTER

CAS RN

402-36-8
Record name 3-Isocyanatobenzenesulfonyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=402-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isocyanic acid, m-(fluorosulfonyl)phenyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-Fluorosulfonylphenyl isocyanate
Source DTP/NCI
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Record name Isocyanic acid, m-(fluorosulfonyl)phenyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-isocyanatobenzenesulphonyl fluoride
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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